molecular formula C6H10O2S B020542 1-(Mercaptomethyl)cyclopropaneacetic Acid CAS No. 162515-68-6

1-(Mercaptomethyl)cyclopropaneacetic Acid

Cat. No. B020542
M. Wt: 146.21 g/mol
InChI Key: VFAXPOVKNPTBTM-UHFFFAOYSA-N
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Description

1-(Mercaptomethyl)cyclopropaneacetic Acid is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. It is a derivative of cyclopropane and acetic acid, featuring a mercaptomethyl group.

Synthesis Analysis

Research into the synthesis of compounds related to 1-(Mercaptomethyl)cyclopropaneacetic Acid includes studies on β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid. These oligopeptides are synthesized from cyanoacetate and dibromoethane, with various protection strategies applied for fragment coupling (Abele, Seiler, & Seebach, 1999). Another study describes the synthesis of tetrahydrothiopyranols through a regioselective cycloaddition of cyclopropane-1,1-dicarbonitriles with mercaptoacetaldehyde (Wan, Li, Wang, & Wang, 2022).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been extensively studied, with X-ray crystal structures providing insights into the arrangement of these molecules. For instance, β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid exhibit a characteristic eight-membered ring with H-bonding between next neighbors, different from α-peptides and proteins (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

1-(Mercaptomethyl)cyclopropaneacetic Acid and its derivatives participate in various chemical reactions. For example, the [3 + 3] annulation of cyclopropanes with mercaptoacetaldehyde is a notable reaction pathway, leading to the synthesis of tetrahydrothiopyranols and other polyfunctionalized derivatives (Wang, Zhang, Hu, Xu, & Luo, 2015).

Physical Properties Analysis

The physical properties of related cyclopropane derivatives, such as cyclopropane-1,1,2-tricarboxylic acid, have been characterized using techniques like nuclear magnetic resonance, mass spectrometry, and thermal analyses. These studies provide insights into the stability and decomposition pathways of such compounds (Taoana, Holme, & Bariyanga, 2004).

Chemical Properties Analysis

The chemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid derivatives can be inferred from studies on similar compounds. For example, the synthesis and antibacterial capabilities of chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymers highlight the potential applications of these compounds in medical and pharmaceutical fields (Luo, Han, Wang, Zhang, Fei, & Wang, 2019).

Scientific Research Applications

Antibacterial and Rheological Properties

1-(Mercaptomethyl)cyclopropaneacetic Acid (MCA) has been utilized in the synthesis of chitosan-1-(mercaptomethyl)-cyclopropane acetic acid (CS-MCA) copolymer. This copolymer demonstrated porous and reticulate morphologies, with significant antibacterial ability against E. coli, surpassing unmodified chitosan. Its rheological behavior suggests potential applications in hydrocolloid gels for food and pharmaceutical industries (Luo et al., 2019).

Chemical Reactions and Mechanisms

MCA's role in chemical reactions has been explored, such as its interaction with thiols. In an acidic medium, cyclopropa[3,4]cyclohepta [1,2-c]thiophen-5-one reacts with thiols, leading to different addition or rearrangement compounds. This demonstrates MCA's versatility in chemical synthesis (Hanquet et al., 1985).

Metabolic Studies

MCA has been identified in the study of metabolic pathways. For example, it was found to be a major conjugate in the metabolism of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants. This highlights its importance in biochemical pathways and plant physiology (Hoffman et al., 1982).

Synthesis of Sulfur-Containing Compounds

MCA has been used in the synthesis of sulfur-containing lactones. The process involves mercaptoacetic acid esters and alkynes, showcasing its applicability in creating complex organic compounds (Demchuk et al., 1995).

Safety And Hazards

This compound is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[1-(sulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXPOVKNPTBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167384
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mercaptomethyl)cyclopropaneacetic Acid

CAS RN

162515-68-6
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(mercaptomethyl)cyclopropylacetic acid
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Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)
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Record name 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID
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Synthesis routes and methods

Procedure details

A 5 L 4-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a condenser, a nitrogen inlet and an additional funnel. Prepare 47% of sodium hydroxide solution from 855 g of sodium hydroxide was dissolved in 972 mL of water. Charge 1800 g of [1-(mercaptomethyl)cyclopropyl]acetate, 1540 mL of methanol to the reaction flask. 1540 g of 47% sodium hydroxide aqueous solution was slowly added to the reaction mixture. After the addition, the reaction mixture was heated to 70˜80° C. and was aged for a period of about 2 hours until completion of reaction as check by TLC (mobile phase: EA/hx=1/2(V/V)). When the reaction was complete, the temperature was lowered below 40° C. The resulting resolution was acidified to pH=3.0˜4.0 with about 1800 mL of 32% HCl aqueous solution. After the reaction mixture was filtered, 2700 g of ethylacetate was added to the filtrate with vigorous stirring over 30 min. The layers were separated; cake and 1000 g of water were added to the aqueous layer and back extracted with 2700 g of ethylacetate. Combined the organic layers and concentrated by rotatory evaporator. Temperature was controlled at 3018 40° C. and pressure was controlled below 100 torr. Distillation was continued to collect about 4000˜5000 mL of distillate. 2000 mL of heptanes was added and the distillation was continued to collect about 1000˜2000 mL at 30˜40° C./<100 torr. After the addition of 2100 g of heptanes, the reaction mixture was cooled to at 10° C. for about 4˜5 hours. A large amount of white solid was obtained by filtration. Cake was washed with 1000 g of heptanes. 1468 g of pure [1-(mercaptomethyl)cyclopropyl]acetic acid was obtained by vacuum dried. (purity by GC: >99%, m.p.=42˜45° C.), H1-NMR(CDCl3): 0.55 ppm (CH2, t), 0.58 ppm (CH2,t), 1.34 ppm (SH, t), 2.50 ppm (CH2, s), 2.60 ppm (CH2, d)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step One
Name
[1-(mercaptomethyl)cyclopropyl]acetate
Quantity
1800 g
Type
reactant
Reaction Step Two
Quantity
1540 mL
Type
reactant
Reaction Step Two
Quantity
1540 g
Type
reactant
Reaction Step Three
Name
Quantity
1800 mL
Type
reactant
Reaction Step Four
Name
Quantity
972 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 2
1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 3
1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 4
1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 5
1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 6
1-(Mercaptomethyl)cyclopropaneacetic Acid

Citations

For This Compound
2
Citations
H Xie, H Zhang, K Cao, P He, H Dai… - Expert Opinion on …, 2016 - Taylor & Francis
Introduction: We previously reported that 789 anti-allergic patents were granted in China between 1988 and 2008, but the number of patents seems to have grown much faster in China …
Number of citations: 4 www.tandfonline.com
KBIL Yahalomi, V Niddam-Hildesheim, EV IL
Number of citations: 0

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